2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and imidazole moieties. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry. Its structure consists of an amino group, an imidazole ring, and a pyrimidinone framework, making it a versatile candidate for drug development.
This compound falls under the category of heterocyclic organic compounds, specifically classified as a pyrimidine derivative. Pyrimidines are six-membered rings containing nitrogen atoms, while imidazoles are five-membered rings with nitrogen. The combination of these two structures has been shown to exhibit various biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one can be achieved through several methods. One effective approach involves the regioselective functionalization of commercially available intermediates. A typical synthetic route includes:
This multi-step synthesis allows for the introduction of various substituents on the pyrimidine ring, enhancing the compound's versatility.
The molecular formula of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is C_7H_8N_4O. Its structure consists of:
The compound exhibits tautomerism due to the presence of nitrogen atoms and can exist in multiple forms depending on protonation states .
2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one can participate in various chemical reactions:
These reactions underscore the compound's potential utility in synthesizing novel derivatives with enhanced biological properties.
The mechanism of action for 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is primarily related to its interaction with specific biological targets such as kinases. It has been shown to inhibit certain kinase activities through competitive binding at the ATP-binding site, which is critical for cell signaling pathways involved in proliferation and survival.
Data from docking studies indicate that this compound forms significant interactions with key residues in target proteins, stabilizing its binding through hydrogen bonds and hydrophobic interactions. This mechanism is essential for its therapeutic effects against cancers and other diseases .
The physical properties of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one include:
Chemical properties include:
The applications of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one span several fields:
Its diverse applications highlight its significance in ongoing pharmaceutical research aimed at discovering novel therapeutic agents.
Multi-component reactions (MCRs) offer atom-economical, convergent routes to functionalize the pyrimidine core while simultaneously introducing imidazole components. These single-pot transformations leverage in situ generation of reactive intermediates, minimizing purification steps and maximizing synthetic efficiency. Key advances include:
Diaminomaleonitrile (DAMN)-Based Cyclizations: Under photochemical activation (290–315 nm), DAMN undergoes isomerization to diaminofumaronitrile (DAFN), followed by cyclization to 4-amino-1H-imidazole-5-carbonitrile (AICN). This intermediate reacts with trimethyl orthoacetate and α-amino acids to yield imidazo[1,2-a]pyrimidines – a core scaffold related to the target compound. Critically, triethylamine in acetonitrile enables efficient cyclodehydration at 70°C, achieving yields of 78–92% [3]. The reaction cascade proceeds through an unstable azetidine intermediate that undergoes C–C cleavage to form an N-heterocyclic carbene, which tautomerizes to AICN prior to annulation [3].
Van Leusen Imidazolization: 2-Chloropyrimidin-4-ones react with TosMIC (toluenesulfonyl methyl isocyanide) under mild base conditions (K₂CO₃, DMF) to install imidazole rings directly at C6. This protocol demonstrates exceptional functional group tolerance, accommodating electron-donating (-OMe, -NH₂) and withdrawing (-NO₂, -CF₃) substituents on the pyrimidine nucleus [7]. Microwave irradiation (120°C, 30 min) enhances reaction efficiency, reducing typical reaction times from 12 hours to under 1 hour while improving yields by 15–20% [7].
Table 1: Multi-Component Reaction Optimization for Imidazole-Pyrimidine Hybrids
Reactant System | Conditions | Catalyst/Additive | Yield Range | Key Advantages |
---|---|---|---|---|
DAMN + Orthoester + Amino Acid | 70°C, photon irradiation (290-315 nm) | Et₃N (3 eq) | 78–92% | Single-pot cascade, no metal catalyst |
2-Chloro-6-aminopyrimidine + TosMIC | DMF, K₂CO₃, 80°C or MW 120°C | None | 65–89% | Direct C-C bond formation, MW compatible |
4,6-Dichloropyrimidine + Imidazole | DMSO, 110°C | Cs₂CO₃ (2.5 eq) | 70–85% | Regioselective C6 substitution |
Cyclocondensation with 1,2-Dicarbonyls: 6-Aminopyrimidin-4-ones undergo [4+2] annulation with glyoxal derivatives in ethanol/ammonium acetate mixtures at reflux. This approach generates 2-(imidazol-4-yl)pyrimidines with inherent C2-amino functionality intact. NMR studies confirm regioselective imidazole formation at C4 when unsymmetrical dicarbonyls (e.g., phenylglyoxal) are employed, attributable to steric guidance by the pyrimidine C6 substituent [7].
Regioselectivity presents a fundamental challenge in imidazole-pyrimidine conjugation due to the multiple nucleophilic sites (N1, C2, C4) within the imidazole ring. Modern cross-coupling strategies provide solutions:
Palladium-Catalyzed C-N Coupling: Buchwald-Hartwig amination enables direct N-arylation of imidazoles at N1. Using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N (3 eq) in DMF at 70°C, 2-chloro-6-aminopyrimidines couple with 4-bromoimidazoles, achieving >85% yield. Crucially, protecting the imidazole N-H with SEM (2-(trimethylsilyl)ethoxymethyl) prevents N1 vs N3 ambiguity, with subsequent deprotection using TBAF in THF restoring the free imidazole [1]. X-ray crystallography confirms exclusive N1 connectivity in products, as demonstrated by Wang et al. for analogous ferrocene-conjugated systems [4].
Suzuki-Miyaura C-C Coupling: For C4-imidazole functionalization, C4-boronic ester imidazole derivatives undergo Pd(OAc)₂/XPhos-catalyzed coupling with 6-bromopyrimidin-4-ones. Aqueous Na₂CO₃ (2M) in DME/H₂O (3:1) at 85°C provides 65–80% yields of the biaryl hybrid. This method tolerates ester, nitrile, and unprotected amino groups on the pyrimidine [6]. Regioselectivity arises from preferential transmetalation at the less sterically hindered C4 position of the imidazole ring.
Table 2: Regioselective Cross-Coupling Approaches for Imidazole Installation
Coupling Type | Pyrimidine Partner | Imidazole Partner | Conditions | Regioselectivity | Yield |
---|---|---|---|---|---|
Buchwald-Hartwig (C-N) | 2-Chloro-6-aminopyrimidin-4(3H)-one | 4-Bromo-1H-imidazole (N-SEM protected) | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, DMF, 70°C | N1-imidazole linkage | 85–92% |
Suzuki (C-C) | 6-Bromo-2-aminopyrimidin-4(3H)-one | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | Pd(OAc)₂ (3 mol%), XPhos (6 mol%), Na₂CO₃(aq), DME, 85°C | C4-imidazole linkage | 65–80% |
Sonogashira | 2-Chloro-6-iodopyrimidine | 4-Ethynyl-1H-imidazole | PdCl₂(PPh₃)₂ (5 mol%), CuI, PPh₃, iPr₂NH, 60°C | C2-imidazole linkage | 70–78% |
Heteroannulation Strategies: Palladium-catalyzed heteroannulation constructs the imidazole ring directly onto the pyrimidine core. 3-Substituted-2-chloroquinoxalines react with 2-amino-1-(prop-2-yn-1-yl)pyrimidinium bromide via tandem Sonogashira coupling/intramolecular cyclization. Using Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and Et₃N (3 mmol) in DMF at 70°C, the reaction delivers fused imidazo[1,2-a]pyrimidines in 6 hours with 82–90% efficiency [1]. This method bypasses pre-formed imidazole handling, though it requires careful alkyne substitution control to prevent regioisomeric mixtures.
Solvent waste reduction and energy efficiency drive development of non-classical activation methods for imidazole-pyrimidine hybrids:
Microwave-Assisted Cyclodehydration: Imidazo[1,2-a]pyrimidine formation accelerates dramatically under microwave irradiation. The condensation of 2-aminopyrimidines with α-haloketones in [BMIM]PF₆ ionic liquid (180°C, 20 min, 300W) achieves near-quantitative yields (95–98%) versus conventional heating (12h, 68–75%) [7]. The ionic liquid serves dual roles as green solvent and catalyst through electrostatic activation of the carbonyl group. Reaction kinetics analysis reveals a 15-fold rate enhancement under microwave irradiation due to instantaneous core heating rather than vessel-mediated thermal transfer.
Ultrasound-Promoted Heterocyclization: Cavitational effects enable rapid imidazole ring formation under ambient conditions. Sonication (40 kHz, 300W) of 2-amino-6-hydrazinylpyrimidin-4(3H)-one with triethyl orthoformate in ethanol generates the target 2-amino-6-(1H-imidazol-4-yl) derivative within 15 minutes (89% yield), compared to 6 hours under reflux (72%) [3]. The mechanism involves acoustic cavitation generating transient micro-hotspots (~2000K) that accelerate imine formation and cyclodehydration. This method proves exceptionally effective for acid-sensitive substrates that decompose under conventional heating.
Mechanochemical Synthesis: Solvent-free grinding of 6-aminouracil with imidazole-4-carboxaldehyde and ammonium acetate in a planetary ball mill (30 Hz, 30 min) delivers the Knoevenagel-cyclization product in 93% yield. XRD analysis confirms identical crystal structure to solution-phase products, but with enhanced polymorph purity [7]. This approach eliminates solvent waste entirely and achieves reaction completion 8 times faster than stirred suspensions.
The parent hybrid scaffold serves as a versatile platform for targeted bioactivity enhancement through rational derivatization:
N-Acylation at Imidazole N1: Acylation diversifies the pharmacophore while modulating lipophilicity. Treatment with benzoyl chloride (1.2 eq) in pyridine at 0–5°C selectively functionalizes the imidazole nitrogen, confirmed by HMBC correlation between the imidazole C2 proton and carbonyl carbon. Electron-deficient acyl groups (e.g., 4-nitrobenzoyl) enhance BRAFV600E inhibition (IC₅₀ = 90 nM) by 6-fold versus the parent compound, attributed to improved hinge region binding in the kinase ATP pocket [1] [6]. Molecular docking validates deeper penetration into the hydrophobic back pocket when lipophilic substituents (naphthoyl) are installed.
Sulfonylation at Pyrimidine N1: Regiospecific sulfonylation employs 4-methylbenzenesulfonyl chloride (1.5 eq) with NaH (2 eq) in anhydrous THF. The 1-(arylsulfonyl) derivatives exhibit dual JNK/BRAFV600E inhibition, with compound 14c achieving IC₅₀ = 0.009 μM against BRAFV600E – comparable to FDA-approved dabrafenib [6]. X-ray crystallographic studies of related benzimidazole-sulfonamides reveal key ionic interactions between the sulfonyl oxygen and Lys483 residue in BRAF [8].
Table 3: Bioactivity Modulation via Post-Synthetic Modifications
Modification Site | Reagent | Biological Target | Activity Enhancement | Structural Rationale |
---|---|---|---|---|
Imidazole N1 | 4-Nitrobenzoyl chloride | BRAFV600E kinase | IC₅₀ reduced from 540 nM → 90 nM | Enhanced hinge region H-bonding & π-stacking |
Pyrimidine N1 | 4-Methylbenzenesulfonyl chloride | JNK isoforms + BRAFV600E | IC₅₀ = 0.51 μM (JNK1), 0.009 μM (BRAFV600E) | Ionic interaction with Lys483, hydrophobic filling |
C5 of Pyrimidine | NBS (1 eq), DMF, 60°C | Aurora A kinase | 12-fold increase vs. parent (IC₅₀ = 10.19 nM) | Improved hydrophobic cleft occupancy |
C2 Amino Group | Aldehyde + NaBH₃CN | PI3Kα | IC₅₀ = 13.12 nM (vs 210 nM for unmodified) | Salt bridge formation with Asp933 |
Halogenation at Pyrimidine C5: Electrophilic bromination using NBS (1 eq) in DMF at 60°C installs bromine at C5 of the pyrimidinone ring. This position serves as a versatile handle for subsequent cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl pharmacophores. Brominated derivatives demonstrate potent Aurora A inhibition (IC₅₀ = 10.19 nM) by occupying a hydrophobic cleft adjacent to the ATP binding site [2]. Single-crystal XRD of a 5-bromo analogue (CCDC 1918542) confirms coplanarity between imidazole and pyrimidine rings, facilitating optimal kinase surface contact [9].
Mannich Functionalization: The C2-amino group undergoes regioselective Mannich reactions with formaldehyde and secondary amines (morpholine, piperazine) under mild conditions (EtOH, 25°C, 4h). Resulting aminomethyl derivatives show 20-fold enhanced water solubility while retaining PI3Kα inhibitory activity (IC₅₀ = 13.12 nM) [2]. This modification mimics structural features of clinical PI3K inhibitors like idelalisib, supporting its role in facilitating interactions with Asp933 via salt bridge formation.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9